1-(アミノメチル)シクロプロパンカルボン酸エチル

概要

説明

Ethyl 1-(aminomethyl)cyclopropanecarboxylate is a compound related to 1-aminocyclopropane-1-carboxylic acid (ACC), which is a key enzyme in the biosynthesis of the plant hormone ethylene. Ethylene plays a crucial role in the initiation of fruit ripening and regulating many developmental processes in plants . The compound is structurally related to ACC and its derivatives, which have been the subject of extensive research due to their biological activity and potential agricultural applications .

Synthesis Analysis

The synthesis of related cyclopropane derivatives has been achieved through various methods. For instance, the preparation of optically active 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid involved cycloalkylation of dimethyl malonate with epichlorohydrin and subsequent Hofmann rearrangement . Another synthesis approach for a fluorinated analog of

科学的研究の応用

アミドカップリング反応

この化合物は、アミドカップリング反応に使用されます。アミドカップリング反応は、幅広いアミド結合を形成するために不可欠です。アミド結合は、ペプチド、タンパク質、および多くの医薬品に多く見られます。 例えば、カルボン酸またはその誘導体と反応させてアミド結合を形成することができます。これは、ペプチド合成における重要なステップです .

Safety and Hazards

Ethyl 1-(aminomethyl)cyclopropanecarboxylate is labeled with the signal word “Danger” and is associated with the hazard statements H226 and H314 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . It is also recommended to wear suitable protective clothing and eye protection .

特性

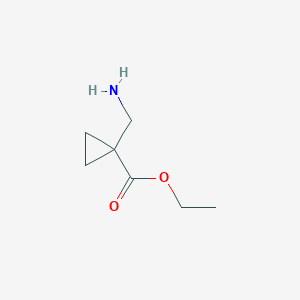

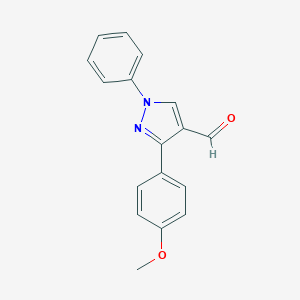

IUPAC Name |

ethyl 1-(aminomethyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-2-10-6(9)7(5-8)3-4-7/h2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTOKAZVIPSHHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80467157 | |

| Record name | Ethyl 1-(aminomethyl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

400840-94-0 | |

| Record name | Ethyl 1-(aminomethyl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

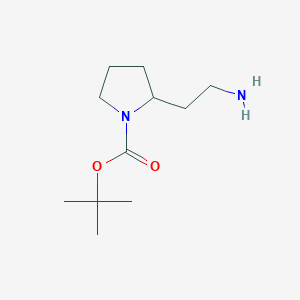

![Ethyl 3-Aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B112540.png)